molecular formula C18H20N6O2S B3209865 (E)-3-methyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1060306-48-0

(E)-3-methyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No. B3209865
CAS RN: 1060306-48-0
M. Wt: 384.5 g/mol
InChI Key: FAOCOFJLERRTTL-NTEUORMPSA-N
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Description

“(E)-3-methyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes .

Future Directions

Triazole compounds have been the subject of ongoing research due to their versatile biological activities . Future research may focus on further exploration of triazoles as antimicrobial agents , as well as the development of new synthesis methods and the investigation of their potential as antiviral and antimicrobial agents .

properties

IUPAC Name

3-methyl-6-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2S/c1-15-19-20-17-7-8-18(21-24(15)17)22-10-12-23(13-11-22)27(25,26)14-9-16-5-3-2-4-6-16/h2-9,14H,10-13H2,1H3/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAOCOFJLERRTTL-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)S(=O)(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-3-methyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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(E)-3-methyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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(E)-3-methyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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(E)-3-methyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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(E)-3-methyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine
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(E)-3-methyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine

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